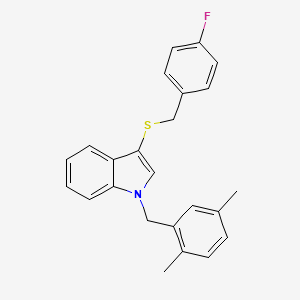
1-(2,5-dimethylbenzyl)-3-((4-fluorobenzyl)thio)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethylbenzyl)-3-((4-fluorobenzyl)thio)-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 1-(2,5-dimethylbenzyl)-3-((4-fluorobenzyl)thio)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the 2,5-Dimethylbenzyl Group: The 2,5-dimethylbenzyl group can be introduced via Friedel-Crafts alkylation, where the indole core reacts with 2,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the 4-Fluorobenzylthio Group: The final step involves the nucleophilic substitution reaction where the indole derivative reacts with 4-fluorobenzylthiol in the presence of a base such as sodium hydride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(2,5-dimethylbenzyl)-3-((4-fluorobenzyl)thio)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the fluorobenzylthio group to a thiol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzyl groups can be further functionalized using reagents such as bromine or nitric acid.
Scientific Research Applications
1-(2,5-dimethylbenzyl)-3-((4-fluorobenzyl)thio)-1H-indole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylbenzyl)-3-((4-fluorobenzyl)thio)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorobenzylthio group may enhance its binding affinity to certain targets, while the indole core can facilitate interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar compounds to 1-(2,5-dimethylbenzyl)-3-((4-fluorobenzyl)thio)-1H-indole include:
1-(2,5-dimethylbenzyl)-3-((4-chlorobenzyl)thio)-1H-indole: This compound has a chlorobenzylthio group instead of a fluorobenzylthio group, which may result in different chemical reactivity and biological activity.
1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole: The presence of a methylbenzylthio group can alter the compound’s lipophilicity and pharmacokinetic properties.
1-(2,5-dimethylbenzyl)-3-((4-nitrobenzyl)thio)-1H-indole: The nitrobenzylthio group can introduce additional electronic effects, influencing the compound’s reactivity and potential biological activities.
The uniqueness of this compound lies in the combination of its substituents, which can impart specific chemical and biological properties that are distinct from its analogs.
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-[(4-fluorophenyl)methylsulfanyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNS/c1-17-7-8-18(2)20(13-17)14-26-15-24(22-5-3-4-6-23(22)26)27-16-19-9-11-21(25)12-10-19/h3-13,15H,14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYVOGSBOBINST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














